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molecular formula C9H8BrF3O2S B8516995 1-(3,3,3-Trifluoropropylsulphonyl)-4-bromobenzene

1-(3,3,3-Trifluoropropylsulphonyl)-4-bromobenzene

Cat. No. B8516995
M. Wt: 317.12 g/mol
InChI Key: NVZZKSUKAQCUDG-UHFFFAOYSA-N
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Patent
US06969714B2

Procedure details

Oxone (3.7 g, 6 mmol) was added to a solution of 1-(3,3,3-trifluoropropylthio)-4-bromobenzene (Method 68 1.36, 4.75 mmol) in MeOH (25 ml) and water (5 ml) and the mixture was stirred at ambient temperature for 18 hours. The MeOH evaporated and water (20 ml) added and the mixture extracted with DCM. The extracts were dried (Chemelut column CE1005) and solvent removed by evaporation to give the title compound (1.43 g, 95%) as a white solid. NMR 2.62 (m, 2H), 3.67 (m, 2H), 7.86 (s, 4H); m/z 316 (M+).
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.75 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[F:7][C:8]([F:20])([F:19])[CH2:9][CH2:10][S:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1.[OH2:21]>CO>[F:20][C:8]([F:7])([F:19])[CH2:9][CH2:10][S:11]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)(=[O:1])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
4.75 mmol
Type
reactant
Smiles
FC(CCSC1=CC=C(C=C1)Br)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH evaporated
ADDITION
Type
ADDITION
Details
water (20 ml) added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Chemelut column CE1005) and solvent
CUSTOM
Type
CUSTOM
Details
removed by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CCS(=O)(=O)C1=CC=C(C=C1)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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